molecular formula C19H23N3O3S B2928520 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958587-50-3

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2928520
CAS No.: 958587-50-3
M. Wt: 373.47
InChI Key: OFQPPFGRQJFVDB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a thieno[3,4-c]pyrazole group, and a cyclohexanecarboxamide group . These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the pyrazole group could potentially undergo reactions with electrophiles, and the carboxamide group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally . These properties can influence how the compound behaves in a biological system or how it can be formulated for use in a drug .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to "N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide," focusing on their potential biological activities. For example, the study of synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored. These compounds were synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, leading to potential applications in cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Crystal Structure Analysis

Crystal structure analysis of compounds related to "this compound" has been performed to understand their molecular conformation and stability. For instance, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal insights into the molecular conformation, stabilizing through intramolecular hydrogen bonding, highlighting the structural aspects crucial for their biological activity (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of compounds bearing structural similarities to "this compound" have been extensively studied. These compounds show promising activity against various cancer cell lines and microbial strains, indicating their potential as therapeutic agents. For example, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been explored, providing insights into their potential application in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).

Mechanism of Action

The biological activity of this compound would depend on its structure and the target it interacts with. Similar compounds have shown a range of biological activities, including antiproliferative effects .

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies . These studies can provide information about potential risks and guide the safe handling and use of the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPPFGRQJFVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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